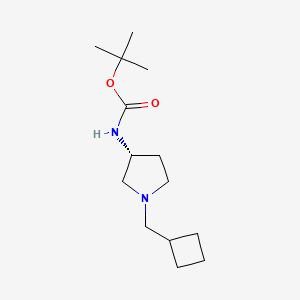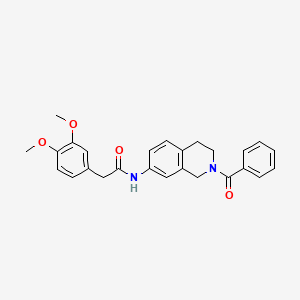
N-(2-苯甲酰-1,2,3,4-四氢异喹啉-7-基)-2-(3,4-二甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide is a chemical entity that appears to be related to the tetrahydroisoquinoline class of compounds. These compounds are of interest due to their potential pharmacological properties and their role as intermediates in the synthesis of more complex molecules. The papers provided do not directly discuss this compound but offer insights into similar chemical structures and their synthesis.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds involves the cyclization of amide precursors. For instance, the mercury(II)-mediated ring closure of a specific acetamide precursor afforded a N-acetyl tetrahydroisoquinoline product, which was found to exist as a mixture of amide rotamers . Another method described involves the reaction of phenylacetate with substituted benzyl amines, leading to the formation of N-substituted benzyl acetamides, which are key intermediates for the synthesis of tetrahydroisoquinolines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines is characterized by the presence of a tetrahydroisoquinoline skeleton. The studies show that these compounds can exist in different rotameric forms, which are isomers that can interconvert through rotation around a single bond . The presence of substituents on the tetrahydroisoquinoline core, such as benzoyl and dimethoxyphenyl groups, would influence the molecular conformation and possibly the rotamer distribution of the compound.
Chemical Reactions Analysis
The chemical reactions of tetrahydroisoquinolines typically involve modifications at the amide moiety or the aromatic substituents. The papers suggest that the cyclization reactions and subsequent debenzylation are key steps in the synthesis of these compounds . The reactivity of the amide group and the influence of substituents on the phenyl rings are crucial for the chemical transformations leading to the desired tetrahydroisoquinoline derivatives.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide, they do offer insights into the properties of similar compounds. For example, the variable temperature NMR spectroscopy indicates that the amide rotamers of a related compound have a barrier of rotation in the range of 15–16 kcal mol⁻¹ . This suggests that the compound may also exhibit temperature-dependent NMR behavior due to the presence of rotatable amide bonds. The physical properties such as solubility, melting point, and stability would be influenced by the specific functional groups present in the molecule.
科学研究应用
合成技术和中间体
研究人员开发了相关四氢异喹啉衍生物的高效合成方法,突出显示了它们在生成复杂分子结构方面的潜力。例如,King(2007 年)描述了一种类似化合物的产率高的环化过程,展示了一种合成 (±)-crispine A 的方法,说明了该化合物作为有机合成中多功能中间体的作用 (King, 2007)。此外,Koning 等人(2003 年)关于通过汞(II)介导的闭环合成 N-乙酰基-1,3-二甲基四氢异喹啉的酰胺旋转异构体的研究证明了该化合物在探索分子动力学和立体化学方面的意义 (Koning, Otterlo, & Michael, 2003)。
结构和分子建模
对相关化合物的结构方面和性质的研究,例如 Karmakar、Sarma 和 Baruah(2007 年)的研究,提供了对含酰胺异喹啉衍生物的晶体结构和包合物见解。这项研究有助于了解分子相互作用以及在材料科学中的潜在应用 (Karmakar, Sarma, & Baruah, 2007)。
抗肿瘤活性
合成和评估新型 3-苄基取代的-4(3H)-喹唑啉酮,结合类似的结构基序,显示出显着的体外抗肿瘤活性。Al-Suwaidan 等人(2016 年)的这项工作强调了这些化合物在开发新的抗癌剂中的治疗潜力 (Al-Suwaidan et al., 2016)。
受体结合研究
Chaki 等人(1999 年)对 [3H]DAA1106(一种新型外周苯二氮卓受体配体)的研究突出了异喹啉衍生物在研究受体-配体相互作用中的生物化学应用,可能导致诊断工具或治疗剂的开发 (Chaki et al., 1999)。
抗菌活性
Rao 等人(2020 年)探讨了 4-亚苄基-2-((1-苯基-3,4-二氢异喹啉-2(1H)-基)甲基恶唑-5(4H)-酮衍生物的抗菌活性,表明该化合物在寻找新的抗菌剂中的用途 (Rao et al., 2020)。
属性
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-31-23-11-8-18(14-24(23)32-2)15-25(29)27-22-10-9-19-12-13-28(17-21(19)16-22)26(30)20-6-4-3-5-7-20/h3-11,14,16H,12-13,15,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRBUSXVVDFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

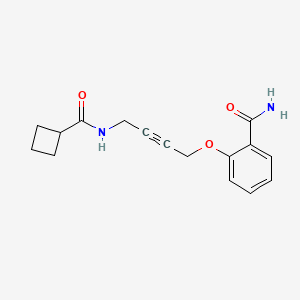
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)
![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)

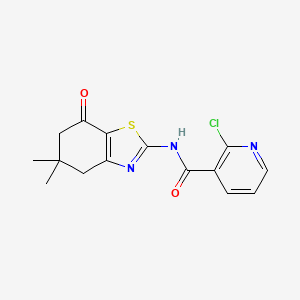


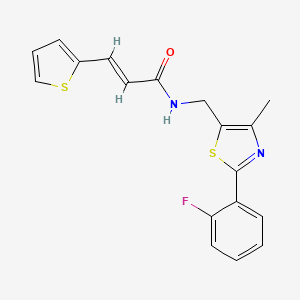
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)

![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2511546.png)
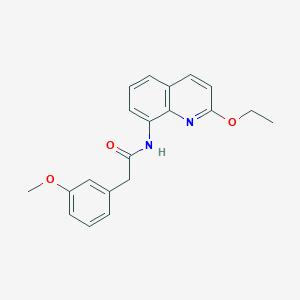
![1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine](/img/structure/B2511548.png)
